4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is an intriguing compound in the field of medicinal chemistry
Mechanism of Action
Target of Action
The primary target of the compound “4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione” is the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R plays a crucial role in regulating glucose homeostasis and is a key target in the treatment of diabetes .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of GLP-1R . This means it enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1). The activation of GLP-1R by GLP-1 stimulates insulin secretion, inhibits glucagon secretion, and reduces food intake, thereby helping to regulate blood glucose levels .
Biochemical Pathways
The activation of GLP-1R triggers several downstream effects. It stimulates the adenylyl cyclase pathway, leading to increased levels of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), leading to the phosphorylation and activation of various proteins and enzymes involved in glucose metabolism .
Result of Action
The activation of GLP-1R by this compound can lead to improved glucose homeostasis. This includes enhanced insulin secretion, reduced glucagon secretion, and decreased food intake . These effects can help in the management of diabetes, particularly type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves a multi-step process. Starting from readily available precursors, the initial steps often include the formation of the morpholine ring and the introduction of the piperidinyl and phenyl substituents. Key reagents used in the synthesis include trifluoromethyl benzene, propanoyl chloride, and piperidine. The reaction conditions often involve catalysts such as palladium or copper, along with solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound generally scales up the laboratory synthesis methods, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the compound under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound, often under mild conditions to preserve sensitive functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or halogenating agents.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may lead to alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of cellular processes and biochemical pathways, often serving as a probe or inhibitor in enzyme assays.
Medicine: Its potential therapeutic applications include acting as a pharmacophore in drug discovery, targeting specific receptors or enzymes implicated in diseases.
Industry: The compound finds use in the development of specialty chemicals and materials, contributing to advances in polymer science and other industrial applications.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as analogs with different substituents on the phenyl ring or variations in the piperidine and morpholine moieties, 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione stands out due to its unique trifluoromethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Similar Compounds
4-(1-(3-(4-Methylphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
4-(1-(3-(4-Chlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
4-(1-(3-(4-Fluorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
These similar compounds, while structurally related, exhibit different properties and activities, highlighting the significance of the trifluoromethyl group in this compound.
Properties
IUPAC Name |
4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4/c20-19(21,22)14-4-1-13(2-5-14)3-6-16(25)23-9-7-15(8-10-23)24-17(26)11-28-12-18(24)27/h1-2,4-5,15H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANWIPNTPBDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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